2-Sulfanylidenepyridin-3-one
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Overview
Description
2-Mercaptopyridin-3-ol, also known as 3-hydroxypyridine-2-thione, is an organic compound with the molecular formula C5H5NOS. It is a derivative of pyridine, characterized by the presence of both a hydroxyl group and a thiol group on the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptopyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide, followed by hydrolysis to yield the desired product. Another method includes the cyclization of 2-mercaptoacetophenone with ammonium acetate .
Industrial Production Methods: In industrial settings, the production of 2-Mercaptopyridin-3-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-Mercaptopyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Mercaptopyridin-3-ol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. These interactions can lead to the formation of covalent bonds, coordination complexes, and hydrogen bonds. The compound can modulate enzyme activity, inhibit certain biochemical pathways, and act as an antioxidant .
Comparison with Similar Compounds
2-Mercaptopyridine: Similar in structure but lacks the hydroxyl group.
4-Mercaptopyridine: The thiol group is positioned at the 4th position instead of the 2nd.
2-Mercaptopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2-Mercaptopyridin-3-ol is unique due to the presence of both a hydroxyl and a thiol group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C5H3NOS |
---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
2-sulfanylidenepyridin-3-one |
InChI |
InChI=1S/C5H3NOS/c7-4-2-1-3-6-5(4)8/h1-3H |
InChI Key |
NMGATVCYAZYROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=S)N=C1 |
Origin of Product |
United States |
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